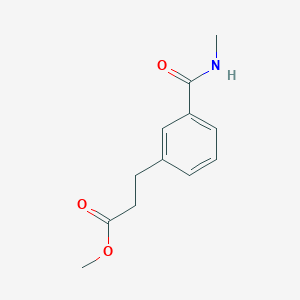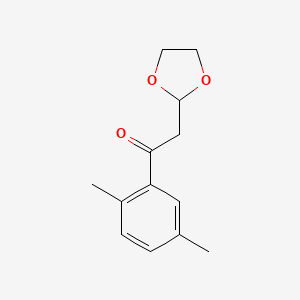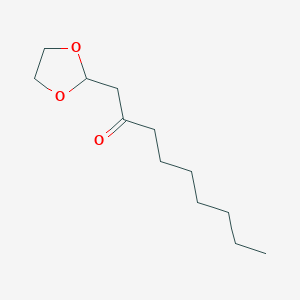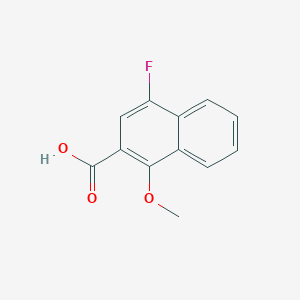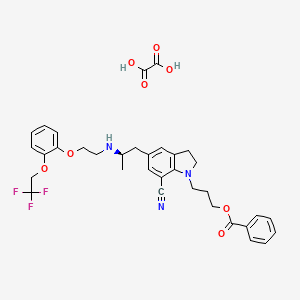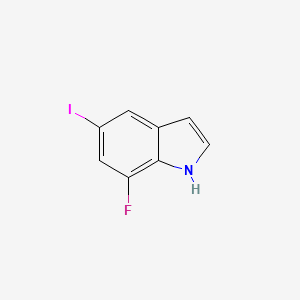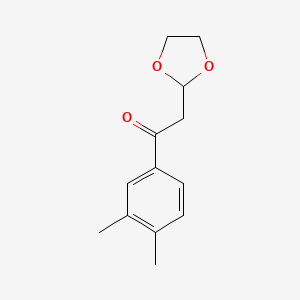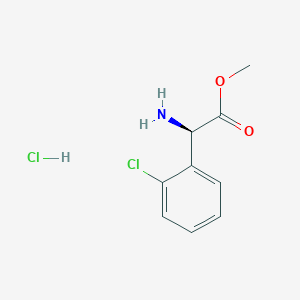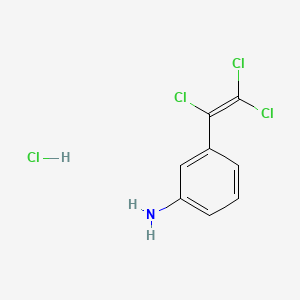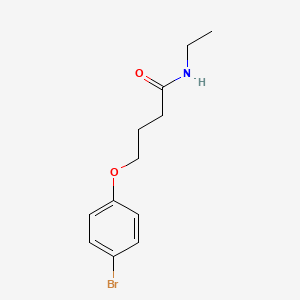
4-(4-bromophenoxy)-N-ethylbutanamide
Overview
Description
“4-(4-bromophenoxy)-N-ethylbutanamide” is a compound that likely contains a bromophenyl group attached to an ether linkage, which is further connected to a butanamide group with an ethyl substituent .
Synthesis Analysis
While specific synthesis methods for “4-(4-bromophenoxy)-N-ethylbutanamide” are not available, similar compounds such as “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide” have been synthesized through various reactions .
Molecular Structure Analysis
The molecular structure of “4-(4-bromophenoxy)-N-ethylbutanamide” would likely be determined using techniques such as X-ray diffraction (XRD), as has been done for similar compounds .
Scientific Research Applications
Environmental and Biological Studies
4-(4-bromophenoxy)-N-ethylbutanamide appears to have applications in environmental and biological research. Boehme et al. (2010) synthesized a range of differently branched nonylphenol isomers, including compounds similar to 4-(4-bromophenoxy)-N-ethylbutanamide, for biological and environmental studies. These compounds are crucial for understanding the environmental impact and degradation behavior of nonylphenols, which are significant due to their role as endocrine disruptors (Boehme et al., 2010).
Synthetic Chemistry and Chemical Analysis
In the field of synthetic chemistry, compounds like 4-(4-bromophenoxy)-N-ethylbutanamide are valuable for understanding complex chemical reactions. For example, Pevzner (2003) explored the reaction of certain esters with nucleophilic reagents, which could be relevant to the chemical behavior of 4-(4-bromophenoxy)-N-ethylbutanamide (Pevzner, 2003). Additionally, Almási et al. (2006) developed an ion-pair HPLC method for quantitating similar phenol derivatives, highlighting the importance of these compounds in analytical chemistry (Almási et al., 2006).
Biological Engineering and Pharmaceuticals
In biological engineering, Zhang et al. (2020) constructed an artificial biosynthetic pathway in Escherichia coli for the production of 4-ethylphenol, a compound related to 4-(4-bromophenoxy)-N-ethylbutanamide. This research is indicative of the potential for engineering microorganisms to produce phenol derivatives for pharmaceutical and industrial applications (Zhang et al., 2020).
Radiolabeling and Imaging
The field of radiolabeling and imaging also utilizes compounds like 4-(4-bromophenoxy)-N-ethylbutanamide. Abbas et al. (1991) described a method for synthesizing and radiolabeling a similar compound, demonstrating its potential use in medical imaging and diagnostic techniques (Abbas et al., 1991).
properties
IUPAC Name |
4-(4-bromophenoxy)-N-ethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-14-12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMBBGVSKGDZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenoxy)-N-ethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



